molecular formula C18H19ClN6O2 B2845669 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one CAS No. 2319848-83-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one

Cat. No. B2845669
CAS RN: 2319848-83-2
M. Wt: 386.84
InChI Key: HMYRPLKLYGCOIS-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Fused Pyridazine Derivatives

Research into the synthesis of various fused pyridazine derivatives, including triazolo, tetrazolo, diazepino, and oxazepinopyridazines, highlights the versatility of pyridazine-based compounds in generating a diverse array of heterocyclic systems. These compounds are synthesized through reactions involving hydrazinolysis, chlorination, and treatment with various reagents, showcasing the potential for creating novel molecules with potentially useful properties (Shalaby, 2003).

Anticonvulsant Activities

The synthesis of triazolo[4,3-b]pyridazine derivatives has been explored for their anticonvulsant activities. Specific derivatives have demonstrated efficacy in models for absence (petit mal) epilepsy, indicating the potential therapeutic applications of these compounds in treating seizure disorders (Fiakpui et al., 1999).

Heterocyclic System Synthon

The compound has been used as a synthon for the creation of new heterocyclic systems, demonstrating the ability to form a wide range of condensed triazine derivatives, triazenes, and diazosulfides through reactions with various reagents. This underscores the compound's utility in synthetic chemistry for generating complex heterocyclic structures (Kočevar et al., 1978).

Synthesis of Novel Pyrimidine Derivatives

The synthesis processes involving the compound also lead to the creation of novel pyrimidine derivatives, demonstrating its role in the development of new molecules with potential pharmacological activities. The transformations and reactions involved offer insights into the diverse synthetic pathways accessible by utilizing pyridazine derivatives (Azev et al., 1994).

Spectroscopic and Quantum Mechanical Studies

Studies have focused on the spectroscopic properties and quantum mechanical analysis of related compounds, providing essential data for understanding the molecular structure, vibrational spectra, and electronic properties of these heterocyclic compounds. Such research helps in elucidating the potential biological activity and properties of new synthesized molecules (Kuruvilla et al., 2018).

properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c19-14-3-1-4-15(11-14)27-12-18(26)24-8-2-7-23(9-10-24)17-6-5-16-21-20-13-25(16)22-17/h1,3-6,11,13H,2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRPLKLYGCOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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